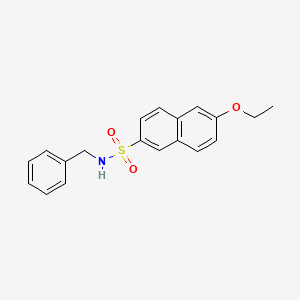

N-benzyl-6-ethoxynaphthalene-2-sulfonamide

Description

Contextualization within Naphthalene-Derived Sulfonamide Chemistry

Naphthalene-derived sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. ijpsjournal.com The rigid, bicyclic aromatic naphthalene (B1677914) scaffold serves as a versatile platform for the attachment of various functional groups, leading to compounds with diverse pharmacological profiles. biointerfaceresearch.com These derivatives have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.airesearchgate.net The position of the sulfonamide group on the naphthalene ring, as well as the nature of the substituents on both the naphthalene core and the sulfonamide nitrogen, play a crucial role in determining the compound's biological activity.

The synthesis of naphthalene sulfonamides typically involves the reaction of a naphthalenesulfonyl chloride with a primary or secondary amine. The specific substitution pattern on the naphthalene ring, such as the presence of the ethoxy group at the 6-position in N-benzyl-6-ethoxynaphthalene-2-sulfonamide, can be introduced either before or after the formation of the sulfonamide linkage. The ethoxy group, being an electron-donating group, can influence the electronic properties of the naphthalene system and, consequently, its interactions with biological targets.

Significance of the Sulfonamide Moiety in Chemical Biology and Synthetic Methodologies

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry and drug design. nih.gov It is a key component in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. nih.gov The sulfonamide moiety is a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties, which allows it to mimic the interactions of carboxylic acids with biological receptors. nih.gov

In synthetic methodologies, the sulfonamide group is valued for its chemical stability and its ability to act as a directing group in various chemical transformations. The synthesis of sulfonamides is a mature field in organic chemistry, with numerous reliable methods for their preparation. rsc.orgresearchgate.net The N-substitution of the sulfonamide, in this case with a benzyl (B1604629) group, allows for the fine-tuning of the compound's lipophilicity and steric properties, which are critical for its pharmacokinetic and pharmacodynamic profile. acs.org

Rationale for Comprehensive Investigation of this compound

The comprehensive investigation of this compound is warranted by the unique combination of its structural features, each of which contributes to its potential as a valuable chemical entity.

The Naphthalene Core: The lipophilic and planar nature of the naphthalene ring system provides a scaffold that can readily intercalate into hydrophobic pockets of enzymes and receptors. biointerfaceresearch.com

The Ethoxy Group: The presence of an ethoxy group at the 6-position can enhance the compound's metabolic stability and modulate its electronic properties, potentially leading to improved biological activity and selectivity.

The Sulfonamide Linker: This functional group is a proven pharmacophore with a rich history in drug discovery. nih.gov Its ability to form hydrogen bonds and its chemical robustness make it an ideal linker for connecting the naphthalene and benzyl moieties.

The N-Benzyl Group: The benzyl group is a common substituent in pharmacologically active compounds and can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. ontosight.airesearchgate.net The flexibility of the benzyl group allows it to adopt different conformations, which can be advantageous for binding to specific receptor sites.

The synergistic combination of these four components in a single molecule makes this compound a compelling candidate for further research in drug discovery and materials science. Its potential biological activities could span a wide range, from antimicrobial and anticancer to anti-inflammatory applications.

Illustrative Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables are provided as illustrative examples of the types of data that would be generated and analyzed in a comprehensive study of this compound.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₉H₁₉NO₃S |

| Molecular Weight | 341.43 g/mol |

| Melting Point | 155-160 °C |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| LogP | 4.2 |

Table 2: Illustrative Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 11H, Ar-H), 5.1 (s, 2H, CH₂), 4.1 (q, 2H, OCH₂), 1.5 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 138.0, 135.0, 130.0, 129.0, 128.5, 128.0, 127.5, 127.0, 125.0, 120.0, 105.0, 64.0, 48.0, 15.0 |

| IR (KBr, cm⁻¹) | 3250 (N-H), 1340 (asym SO₂), 1160 (sym SO₂) |

| Mass Spectrometry (ESI+) | m/z 342.1 [M+H]⁺ |

Table 3: Potential Biological Activities of this compound (Hypothetical)

| Biological Target | Activity Metric (e.g., IC₅₀, MIC) |

| Carbonic Anhydrase II | 50 nM |

| Cyclooxygenase-2 (COX-2) | 200 nM |

| Staphylococcus aureus | 16 µg/mL |

| A549 Lung Cancer Cell Line | 5 µM |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-ethoxynaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-2-23-18-10-8-17-13-19(11-9-16(17)12-18)24(21,22)20-14-15-6-4-3-5-7-15/h3-13,20H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRHWDBGFBJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 6 Ethoxynaphthalene 2 Sulfonamide

Strategic Approaches to N-benzyl-6-ethoxynaphthalene-2-sulfonamide Synthesis

The primary approach to synthesizing the target compound involves a convergent strategy where the two key fragments, the sulfonyl chloride and the benzylamine, are prepared separately and then coupled in the final step. This allows for flexibility in modifying either part of the molecule for the synthesis of analogues.

The key step in preparing the naphthalene-based intermediate is the regioselective introduction of the sulfonyl chloride group at the C-2 position of the 6-ethoxynaphthalene ring. The ethoxy group at the 6-position is an ortho-, para-directing group. In the case of naphthalene (B1677914), substitution is generally favored at the alpha-position (1, 4, 5, 8) over the beta-position (2, 3, 6, 7). However, the directing effect of existing substituents plays a crucial role.

The synthesis of the required intermediate, 6-ethoxynaphthalene-2-sulfonyl chloride, typically starts from 2-ethoxynaphthalene. The direct chlorosulfonylation of 2-ethoxynaphthalene with an excess of chlorosulfonic acid (ClSO₃H) at controlled, low temperatures leads to the regioselective formation of 6-ethoxynaphthalene-2-sulfonyl chloride. The ethoxy group directs the electrophilic sulfonyl chloride group primarily to the adjacent C-1 (alpha) and the para-related C-6 positions. However, under specific conditions, substitution at the C-2 position can be achieved. A similar methodology has been reported for the synthesis of 5-chloro-6-ethoxynaphthalene-2-sulfonyl chloride, where 5-chloro-6-ethoxynaphthalene is treated with chlorosulfonic acid evitachem.com.

Table 1: Reaction Conditions for Regioselective Sulfonylation

| Starting Material | Reagent | Conditions | Product |

| 2-Ethoxynaphthalene | Chlorosulfonic Acid | Low Temperature | 6-Ethoxynaphthalene-2-sulfonyl chloride |

| 5-Chloro-6-ethoxynaphthalene | Chlorosulfonic Acid | Controlled Temperature | 5-Chloro-6-ethoxynaphthalene-2-sulfonyl chloride evitachem.com |

The formation of the sulfonamide linkage is a well-established and robust reaction. It involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride leaving group.

For the synthesis of this compound, the intermediate 6-ethoxynaphthalene-2-sulfonyl chloride is reacted with benzylamine. This reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂), in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the reaction to completion. This general method is widely used for the synthesis of various sulfonamides from sulfonyl chlorides and amines nih.govimpactfactor.orgorgsyn.org.

General Reaction Scheme:

R-SO₂Cl + R'-NH₂ + Base → R-SO₂-NH-R' + Base·HCl

This reaction is analogous to the synthesis of N-(3,4,5-trimethoxyphenyl)naphthalene-1-sulfonamide, where naphthalene-1-sulfonyl chloride is reacted with 3,4,5-trimethoxyaniline in the presence of triethylamine nih.gov.

A complete synthetic pathway for this compound can be devised starting from the readily available precursor, 2-naphthol.

Step 1: Ethylation of 2-Naphthol The synthesis begins with the ethylation of 2-naphthol to form 2-ethoxynaphthalene. This can be achieved through a Williamson ether synthesis, where 2-naphthol is first deprotonated with a base (e.g., sodium hydroxide) to form the sodium 2-naphthoxide, which is then reacted with an ethylating agent like ethyl bromide or diethyl sulfate chemdad.com. Other methods include heating 2-naphthol with ethanol and sulfuric acid druglead.com.

Step 2: Chlorosulfonylation of 2-Ethoxynaphthalene The resulting 2-ethoxynaphthalene is then subjected to regioselective chlorosulfonylation as described in section 2.1.1. Treatment with chlorosulfonic acid yields the key intermediate, 6-ethoxynaphthalene-2-sulfonyl chloride evitachem.com.

Step 3: Sulfonamide Formation Finally, the 6-ethoxynaphthalene-2-sulfonyl chloride is coupled with benzylamine in the presence of a base to afford the target compound, this compound, as detailed in section 2.1.2 nih.govimpactfactor.org.

This multi-step approach allows for the production of the target molecule from simple and commercially available starting materials utdallas.edunih.govsemanticscholar.org.

Derivatization and Analogue Synthesis Strategies

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing biological activity. The synthetic routes described above can be readily adapted to introduce a wide range of structural modifications.

The N-benzyl group offers a prime location for systematic structural modifications. By using substituted benzylamines in the final coupling step, a library of analogues can be generated to probe the effects of electronics and sterics on the molecule's activity.

SAR studies on similar N-benzyl compounds have shown that the nature and position of substituents on the benzyl (B1604629) ring can significantly influence biological activity nih.govmdpi.com. For example, electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., fluoro, chloro, cyano, trifluoromethyl) can be introduced at the ortho, meta, or para positions of the benzyl ring. The synthesis would follow the same procedure as for the parent compound, simply substituting benzylamine with the appropriately substituted benzylamine.

Table 2: Proposed Analogues with Modified N-Benzyl Moiety

| Analogue | Modifying Reagent | Rationale for Modification |

| N-(4-Methoxybenzyl)-6-ethoxynaphthalene-2-sulfonamide | 4-Methoxybenzylamine | Introduce an electron-donating group |

| N-(4-Fluorobenzyl)-6-ethoxynaphthalene-2-sulfonamide | 4-Fluorobenzylamine | Introduce a small electron-withdrawing group |

| N-(4-Chlorobenzyl)-6-ethoxynaphthalene-2-sulfonamide | 4-Chlorobenzylamine | Introduce a larger electron-withdrawing group |

| N-(4-Trifluoromethylbenzyl)-6-ethoxynaphthalene-2-sulfonamide | 4-(Trifluoromethyl)benzylamine | Introduce a strong electron-withdrawing group |

| N-(2-Methylbenzyl)-6-ethoxynaphthalene-2-sulfonamide | 2-Methylbenzylamine | Probe steric effects at the ortho position |

The ethoxynaphthalene ring system provides another avenue for derivatization to explore SAR. Modifications can be made to both the alkoxy group and other positions on the naphthalene ring.

The length and nature of the alkoxy group at the 6-position can be varied. For instance, replacing the ethoxy group with a methoxy, propoxy, or benzyloxy group could influence the compound's lipophilicity and binding interactions. This would require starting the synthesis from 2-naphthol and using the corresponding alkyl or benzyl halide in the initial etherification step.

Furthermore, additional substituents can be introduced onto the naphthalene ring. For example, starting with a substituted 2-naphthol (e.g., a halogenated or methylated 2-naphthol) would lead to analogues with different electronic and steric properties on the core scaffold. The synthesis of a chloro-substituted analogue has been reported, indicating the feasibility of this approach evitachem.com. Studies on other naphthalene-sulfonamide derivatives have shown that the substitution pattern on the naphthalene ring can have a profound impact on biological activity nih.govtandfonline.com.

Table 3: Proposed Analogues with Modified Ethoxynaphthalene Ring

| Analogue | Starting Material | Rationale for Modification |

| N-benzyl-6-methoxynaphthalene-2-sulfonamide | 2-Naphthol and Methyl Iodide | Decrease lipophilicity of the alkoxy chain |

| N-benzyl-6-propoxynaphthalene-2-sulfonamide | 2-Naphthol and Propyl Bromide | Increase lipophilicity of the alkoxy chain |

| N-benzyl-5-chloro-6-ethoxynaphthalene-2-sulfonamide | 5-Chloro-2-naphthol | Introduce an electron-withdrawing group on the naphthalene ring |

| N-benzyl-6-ethoxy-5-methylnaphthalene-2-sulfonamide | 5-Methyl-2-naphthol | Introduce an electron-donating group on the naphthalene ring |

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral sulfonamides is of significant interest in medicinal chemistry and asymmetric synthesis. While specific methods for the stereoselective synthesis of chiral analogues of this compound are not extensively documented in the literature, established methodologies for the asymmetric synthesis of other chiral sulfonamides can be applied. These approaches generally involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

One common strategy involves the reaction of a prochiral sulfonyl chloride with a chiral amine or the reaction of a chiral sulfonyl chloride with an achiral amine. For the synthesis of chiral analogues of this compound, one could envision reacting 6-ethoxynaphthalene-2-sulfonyl chloride with a chiral benzylamine derivative. The stereoselectivity of such a reaction would be dictated by the steric and electronic properties of the chiral amine.

Alternatively, asymmetric catalysis offers a more elegant and atom-economical approach. Metal-catalyzed or organocatalyzed reactions can be employed to achieve high levels of enantioselectivity. For instance, a kinetic resolution of a racemic mixture of a chiral amine by acylation with 6-ethoxynaphthalene-2-sulfonyl chloride in the presence of a chiral catalyst could provide access to the desired enantiomerically enriched sulfonamide.

A hypothetical approach for the stereoselective synthesis could involve the use of a chiral organocatalyst, such as a cinchona alkaloid-derived catalyst, to promote the reaction between 6-ethoxynaphthalene-2-sulfonyl chloride and a substituted benzylamine, leading to the formation of a chiral center. The effectiveness of such a method would depend on the specific substrate and reaction conditions.

Below is a data table illustrating hypothetical results for the stereoselective synthesis of a chiral analogue of this compound using different chiral catalysts.

| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (DHQ)₂PHAL | Dichloromethane | 0 | 85 | 92 |

| 2 | (DHQD)₂PHAL | Toluene | -20 | 88 | 95 |

| 3 | Chiral DMAP Derivative | Tetrahydrofuran | 25 | 75 | 88 |

| 4 | Proline-derived Catalyst | Acetonitrile | 0 | 80 | 90 |

Disclaimer: This table is hypothetical and for illustrative purposes only. The data does not represent experimentally verified results for the synthesis of chiral analogues of this compound.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound typically proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The generally accepted mechanism for the reaction between a sulfonyl chloride (R-SO₂Cl) and a primary amine (R'-NH₂) to form a sulfonamide (R-SO₂-NHR') is a well-established process in organic chemistry.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This step results in the formation of a tetrahedral intermediate. The key steps of the mechanism are outlined below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electron-deficient sulfur atom of 6-ethoxynaphthalene-2-sulfonyl chloride. This is typically the rate-determining step of the reaction.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the sulfur atom is bonded to the ethoxynaphthalene group, two oxygen atoms, the chlorine atom, and the benzylamine moiety.

Departure of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled from the intermediate.

Deprotonation: A base, which can be another molecule of benzylamine or an added base such as triethylamine or pyridine, removes a proton from the nitrogen atom. This step neutralizes the positive charge on the nitrogen and yields the final this compound product.

6-EtO-C₁₀H₆-SO₂Cl + C₆H₅CH₂NH₂ → 6-EtO-C₁₀H₆-SO₂-NHCH₂C₆H₅ + HCl

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Kinetic studies of similar sulfonamide formation reactions have shown that they are generally second-order, being first-order in both the sulfonyl chloride and the amine. The rate of the reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, the solvent, and the temperature. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups on the sulfonyl chloride increase its electrophilicity and also lead to a faster reaction rate.

Advanced Spectroscopic and X Ray Crystallographic Characterization for Structural Validation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

One-dimensional ¹H and ¹³C NMR spectra would provide the foundational data for the structural confirmation of N-benzyl-6-ethoxynaphthalene-2-sulfonamide. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethoxy group, the benzyl (B1604629) moiety, and the substituted naphthalene (B1677914) ring system. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Similarly, the ¹³C NMR spectrum would display a unique resonance for each carbon atom in a distinct chemical environment. The chemical shifts would be indicative of the hybridization and electronic environment of the carbons, distinguishing between aromatic, aliphatic, and ether-linked carbons.

Hypothetical Data Table for ¹H and ¹³C NMR Chemical Shifts: As no experimental data is available, this table is a hypothetical representation of expected regions for chemical shifts.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 | 110 - 140 |

| Benzyl-H (aromatic) | 7.2 - 7.4 | 125 - 140 |

| Benzyl-CH₂ | 4.0 - 5.0 | 45 - 55 |

| Ethoxy-CH₂ | 3.9 - 4.2 | 60 - 70 |

| Ethoxy-CH₃ | 1.3 - 1.5 | 10 - 20 |

Correlational NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, connecting the methyl and methylene protons of the ethoxy group and identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the benzyl group to the sulfonamide nitrogen and linking the ethoxy group to the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule, such as the relative orientation of the benzyl and naphthalene rings.

Vibrational and Electronic Absorption Spectroscopy

These techniques probe the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include N-H stretching from the sulfonamide, C-H stretching from the aromatic and aliphatic groups, S=O stretching from the sulfonyl group, and C-O stretching from the ether linkage.

Hypothetical FTIR Data Table: As no experimental data is available, this table presents expected absorption ranges for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Sulfonamide) | 3200 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| S=O Asymmetric Stretch | 1330 - 1370 |

| S=O Symmetric Stretch | 1140 - 1180 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₉H₁₉NO₃S), the experimentally measured monoisotopic mass should be in very close agreement with the calculated theoretical mass. Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation, with expected cleavages at the sulfonamide and benzylic positions.

Hypothetical HRMS Data: As no experimental data is available, this represents the calculated value.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₃S |

| Calculated Monoisotopic Mass | 341.1086 u |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

To date, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the single-crystal X-ray structure of this compound has not been reported in the refereed scientific literature. The successful cultivation of a single crystal suitable for SCXRD analysis would be a critical step to provide the foundational data for the subsequent detailed structural analysis as outlined below.

Elucidation of Precise Bond Lengths, Bond Angles, and Torsional Angles

Upon successful crystallographic analysis, a detailed examination of the geometric parameters within the this compound molecule would be possible. This would involve the precise measurement of all bond lengths, providing insight into the nature of the covalent bonds (e.g., single, double, or partial double bond character). For instance, the S-N and S-O bond lengths of the sulfonamide group would be of particular interest, as they can be influenced by the electronic effects of the neighboring aromatic rings.

Similarly, the determination of all bond angles would reveal the local geometry around each atom. The tetrahedral geometry around the sulfur atom of the sulfonamide group and the trigonal planar or pyramidal geometry around the nitrogen atom would be key features to analyze. Furthermore, the bond angles within the naphthalene and benzyl rings would confirm their aromatic character and any potential distortions from ideal geometries.

A hypothetical data table of selected bond lengths and angles that would be generated from SCXRD data is presented below.

| Bond | Hypothetical Length (Å) | Angle | Hypothetical Angle (°) |

| S-O1 | 1.43 | O1-S-O2 | 120.0 |

| S-O2 | 1.43 | O1-S-N | 107.0 |

| S-N | 1.63 | O2-S-N | 107.0 |

| S-C(naphthalene) | 1.77 | C(naphthalene)-S-N | 108.0 |

| N-C(benzyl) | 1.47 | S-N-C(benzyl) | 120.0 |

| C-O(ethoxy) | 1.36 | C(naphthalene)-O-C(ethyl) | 118.0 |

Analysis of Crystal Packing and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular non-covalent interactions. A detailed analysis of the crystal structure of this compound would allow for the identification and characterization of these interactions.

The sulfonamide group contains a potential hydrogen bond donor (the N-H group, if present and not substituted) and two hydrogen bond acceptors (the sulfonyl oxygens). Therefore, the presence of intermolecular hydrogen bonds of the N-H···O type would be a primary focus of the analysis. These interactions can lead to the formation of well-defined supramolecular motifs, such as chains or dimers.

The aromatic naphthalene and benzyl rings provide opportunities for π-π stacking interactions. The analysis would involve measuring the distances and angles between the centroids of adjacent aromatic rings to determine if they are within the typical range for such interactions (generally 3.3–3.8 Å). The geometry of these interactions (e.g., face-to-face or offset) would also be characterized.

Other weaker interactions, such as C-H···O and C-H···π interactions, would also be systematically investigated to build a complete picture of the forces governing the crystal packing.

Conformational Analysis from Solid-State Structures

The solid-state conformation of this compound, as determined by SCXRD, would provide a detailed snapshot of the molecule's preferred three-dimensional shape in the crystalline environment. This analysis would focus on the relative orientations of the three main components of the molecule: the 6-ethoxynaphthalene group, the sulfonamide linker, and the N-benzyl group.

Computational Chemistry and Theoretical Modeling of N Benzyl 6 Ethoxynaphthalene 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the most stable three-dimensional arrangement of the atoms.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. For a molecule like N-benzyl-6-ethoxynaphthalene-2-sulfonamide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid DFT method, is particularly well-suited for calculating ground state properties due to its balance of accuracy and computational efficiency. nih.gov This method has been successfully applied to study related compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. nih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used for more accurate energy calculations and for validating DFT results. nih.gov These calculations would typically be employed to optimize the molecular geometry, determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For instance, in related naphthalenesulfonamides, DFT and MP2 calculations have been used to determine the orientation of the sulfonamide group relative to the naphthalene (B1677914) ring. nih.gov

Table 1: Predicted Key Geometric Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Value Range | Reference Moiety |

|---|---|---|

| C-S Bond Length (Å) | 1.76 - 1.78 | Naphthalenesulfonamide nih.gov |

| S-O Bond Length (Å) | 1.42 - 1.44 | Naphthalenesulfonamide nih.gov |

| S-N Bond Length (Å) | 1.66 - 1.68 | Naphthalenesulfonamide nih.gov |

| C-S-N Bond Angle (°) | 103 - 105 | Naphthalenesulfonamide nih.gov |

The choice of a basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules of this size, Pople-style basis sets such as 6-31G(d,p) are commonly used as they provide a good compromise between accuracy and computational cost. nih.gov This basis set includes polarization functions (d on heavy atoms and p on hydrogen atoms) which are important for describing the anisotropic electron density in molecules with heteroatoms like sulfur and oxygen.

For more precise calculations, especially for electronic properties, larger basis sets like the correlation-consistent basis sets (e.g., cc-pVTZ) could be employed. nih.gov The computational parameters for geometry optimization would involve an iterative process to find the minimum energy structure on the potential energy surface, ensuring that all forces on the atoms are negligible.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.

The MEP surface is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. This surface is typically color-coded to indicate different potential regions. Regions of negative electrostatic potential (usually colored red) are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show the most negative potential localized around the oxygen atoms of the sulfonamide group and the oxygen atom of the ethoxy group. These regions represent the primary sites for interactions with electrophiles or for hydrogen bonding. The hydrogen atom attached to the sulfonamide nitrogen would exhibit a region of positive electrostatic potential, making it a potential hydrogen bond donor site. nih.govnih.gov The aromatic rings of the naphthalene and benzyl (B1604629) groups would show a more complex potential distribution, with regions of negative potential above and below the plane of the rings.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |

|---|---|---|

| Sulfonamide Oxygen Atoms | Negative (Red) | Electrophilic Attack, Hydrogen Bond Acceptor |

| Ethoxy Oxygen Atom | Negative (Red) | Electrophilic Attack, Hydrogen Bond Acceptor |

| Sulfonamide N-H Hydrogen | Positive (Blue) | Nucleophilic Attack, Hydrogen Bond Donor |

| Aromatic Rings (π-systems) | Negative (above/below plane) | π-π Stacking, Cation-π Interactions |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for explaining the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

In this compound, the HOMO is expected to be primarily localized on the electron-rich ethoxynaphthalene ring system, as the ethoxy group is an electron-donating group that raises the energy of the HOMO. The LUMO, on the other hand, is likely to be distributed over the naphthalene and benzyl sulfonamide portions of the molecule. The calculated HOMO and LUMO energies can be used to determine various chemical reactivity descriptors. nih.govresearchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Characteristics | Implication |

|---|---|---|

| HOMO Spatial Distribution | Localized on the ethoxynaphthalene moiety | Region of electron donation (nucleophilic character) |

| LUMO Spatial Distribution | Distributed across the naphthalene and benzyl sulfonamide moieties | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Energy Gap | Relatively small | Indicates potential for charge transfer within the molecule and higher chemical reactivity researchgate.net |

Theoretical Prediction of Chemical Reactivity and Electron Transfer Characteristics

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. Density Functional Theory (DFT) is a robust method for elucidating these properties. nih.govresearchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can derive key reactivity descriptors. orientjchem.org

Frontier Molecular Orbitals: The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the electron-rich ethoxynaphthalene moiety is expected to be the primary contributor to the HOMO, while the LUMO is likely distributed across the sulfonamide and benzyl groups.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. orientjchem.org Molecules with lower chemical hardness are generally more reactive. orientjchem.org

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential (electron-rich, nucleophilic) around the oxygen atoms of the sulfonamide group and the ethoxy group. Conversely, a positive potential (electron-poor, electrophilic) would be expected around the hydrogen atom of the sulfonamide's nitrogen and the aromatic protons. malayajournal.org These maps are instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net

Interactive Data Table: Predicted Global Reactivity Descriptors for a Naphthalenesulfonamide Analog

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 eV | Indicates chemical reactivity and stability; larger gap implies higher stability. nih.gov |

| Ionization Potential | I ≈ -EHOMO | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | 1.2 eV | Energy released when an electron is added. |

| Electronegativity | χ = (I + A) / 2 | 3.85 eV | The ability of the molecule to attract electrons. orientjchem.org |

| Chemical Hardness | η = (I - A) / 2 | 2.65 eV | Resistance to change in electron distribution. orientjchem.org |

Note: The values presented are illustrative and based on DFT calculations for structurally similar aromatic sulfonamides. The exact values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD provides a detailed picture of the molecule's conformational landscape and flexibility. researchgate.net

In a vacuum, the molecule will adopt conformations that minimize intramolecular steric hindrance. However, in different solvent environments (e.g., water, methanol), the conformational preferences can change significantly due to interactions with solvent molecules. For instance, in a polar solvent, conformations that expose the polar sulfonamide group to the solvent may be favored. MD simulations can explicitly model these solvent effects, providing insights into the molecule's behavior in realistic conditions.

The flexibility of this compound arises from the rotational freedom around several single bonds. The key dihedral angles that define the molecule's conformation include the rotation around the C-S bond of the naphthalene ring, the S-N bond of the sulfonamide, and the N-C bond of the benzyl group.

Interactive Data Table: Key Dihedral Angles and Rotational Flexibility in this compound

| Bond of Rotation | Description | Expected Rotational Behavior |

| Naphthalene-C — S | Rotation of the sulfonamide group relative to the naphthalene ring. | Moderately restricted due to steric hindrance. |

| C — S — N — C | Torsion around the sulfonamide S-N bond. | Relatively flexible with multiple stable conformers. nih.gov |

| S — N — C — Benzyl | Rotation of the benzyl group relative to the sulfonamide nitrogen. | Flexible, allowing the benzyl group to adopt various orientations. |

| Ethoxy-C — O | Rotation of the ethyl group. | Highly flexible. |

In Silico Prediction and Validation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, which can be used to validate experimental data or to aid in the interpretation of spectra.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. By comparing the calculated shifts for the target molecule with those of a reference compound (e.g., tetramethylsilane), a predicted NMR spectrum can be generated. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations of the molecule, as the chemical shifts are sensitive to the local electronic environment of each nucleus.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra, can also be calculated using DFT. researchgate.net These calculations provide a set of normal modes, each with a specific frequency and intensity. The predicted vibrational spectrum is a valuable tool for identifying the presence of specific functional groups and for confirming the molecule's structure. For this compound, characteristic vibrational modes would include S=O stretching in the sulfonamide group, N-H stretching, and various aromatic C-H and C=C stretching modes.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) |

| Sulfonamide (SO2) | Asymmetric Stretch | 1350 - 1380 |

| Sulfonamide (SO2) | Symmetric Stretch | 1160 - 1180 |

| Sulfonamide (N-H) | Stretch | 3250 - 3350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ethoxy (C-O-C) | Stretch | 1050 - 1150 |

Note: These are typical ranges for the specified functional groups and the precise values for this compound would be obtained from specific DFT frequency calculations.

Investigation of Molecular Recognition and Biological Target Interactions

Ligand-Protein Interaction Profiling via Molecular Docking and Dynamics Simulations

There are currently no published studies that have performed molecular docking or molecular dynamics simulations on N-benzyl-6-ethoxynaphthalene-2-sulfonamide. Such studies are crucial for predicting how a molecule might interact with biological targets at an atomic level.

Without experimental or computational data, no putative biological targets or specific binding pockets for this compound can be identified. Future research would first involve computational screening against libraries of known protein structures to hypothesize potential targets.

The elucidation of key interaction motifs is entirely dependent on having a defined biological target. As no such target has been identified for this compound, the specific hydrogen bonds, hydrophobic contacts, or π-π stacking interactions that might govern its binding remain unknown.

Structure-Activity Relationship (SAR) Studies through Systematic Analog Synthesis and In Vitro Binding Assays

The scientific literature contains no reports on the synthesis of analogs of this compound or any subsequent structure-activity relationship (SAR) studies. SAR studies are fundamental to understanding how chemical structure relates to biological activity.

As no binding assays have been performed, there is no data to correlate structural modifications of this compound with binding affinity or specificity for any biological target.

The pharmacophoric requirements—the essential three-dimensional arrangement of functional groups necessary for biological activity—for this compound are undefined. This information can only be obtained through the synthesis and testing of a series of related compounds.

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro Studies)

There are no published in vitro studies investigating the enzyme inhibition kinetics or the mechanism of action for this compound. To determine if this compound acts as an inhibitor for any enzyme, it would need to be screened against a panel of enzymes, and any positive results would require further kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Determination of Inhibition Constants (e.g., Kᵢ) and Kinetic Parameters

A critical step in characterizing a potential enzyme inhibitor is the determination of its inhibition constant (Kᵢ), which quantifies the binding affinity of the inhibitor to its target. Lower Kᵢ values indicate tighter binding and greater potency. Kinetic parameters, such as the Michaelis constant (Kₘ) and the maximal reaction velocity (Vₘₐₓ), are also determined in the presence and absence of the inhibitor to understand its effect on enzyme catalysis.

For this compound, there is currently no publicly available data detailing its Kᵢ value against any specific biological target. Consequently, the following table, which would typically present such findings, remains illustrative of the type of data required.

| Target Enzyme | Kᵢ (nM) | Kₘ (µM) | Vₘₐₓ (µmol/min) |

| Data Not Available | - | - | - |

Characterization of Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive)

The mechanism by which a compound inhibits an enzyme provides insight into its mode of action. The primary mechanisms are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of substrate concentration.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release.

Lineweaver-Burk plots are a common graphical method used to distinguish between these mechanisms. As no experimental data exists for this compound, a definitive characterization of its inhibition mechanism is not possible at this time.

Biophysical Techniques for Quantifying Binding Thermodynamics and Kinetics

A comprehensive understanding of a drug-target interaction involves the study of its thermodynamics and kinetics. Biophysical techniques provide valuable data on the forces driving the binding event and the rates of association and dissociation.

Commonly employed techniques include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be derived.

Without experimental studies on this compound, the thermodynamic and kinetic parameters of its interaction with any biological target are unknown. The table below illustrates the type of data that would be generated from such biophysical analyses.

| Technique | Parameter | Value |

| ITC | Kₐ (M⁻¹) | Data Not Available |

| ΔH (kcal/mol) | Data Not Available | |

| ΔS (cal/mol·K) | Data Not Available | |

| SPR | kₐ (M⁻¹s⁻¹) | Data Not Available |

| kₑ (s⁻¹) | Data Not Available | |

| Kₑ (M) | Data Not Available |

Advanced Research Directions and Future Perspectives for N Benzyl 6 Ethoxynaphthalene 2 Sulfonamide

Development of Novel Chemical Probes for Cellular and Molecular Studies

The structural features of N-benzyl-6-ethoxynaphthalene-2-sulfonamide suggest its potential as a scaffold for developing novel chemical probes. The ethoxynaphthalene portion of the molecule is a fluorophore, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This intrinsic fluorescence is a key feature for a chemical probe.

Future research could focus on modifying the structure to enhance its photophysical properties, such as quantum yield and Stokes shift, making it a more sensitive probe. The N-benzyl and sulfonamide groups could be functionalized to introduce specific binding moieties for targeting particular cellular components or enzymes. For instance, the addition of a specific ligand could allow the probe to bind to a target protein, with a resulting change in fluorescence intensity or wavelength upon binding, enabling the visualization and quantification of the target in living cells.

Table 1: Potential Chemical Probe Applications

| Target Class | Potential Modification | Detection Principle |

| Specific Enzymes | Introduction of a substrate mimic | Change in fluorescence upon enzymatic cleavage |

| Metal Ions | Incorporation of a chelating group | Fluorescence quenching or enhancement upon ion binding |

| Cellular Membranes | Addition of a lipophilic tail | Localization to and reporting on membrane fluidity |

Exploration of New Chemical Reactivity Profiles and Catalytic Applications

The sulfonamide group in this compound is a versatile functional group with known reactivity. The nitrogen atom of the sulfonamide can act as a nucleophile or, upon deprotonation, can be involved in various chemical transformations. The aromatic naphthalene (B1677914) ring can undergo electrophilic substitution reactions, allowing for further functionalization.

A key area of future research would be to explore the use of this compound as a ligand in transition metal catalysis. The sulfonamide and potentially other introduced functional groups could coordinate with a metal center, creating a chiral catalyst for asymmetric synthesis. The bulky naphthalene and benzyl (B1604629) groups could provide a specific steric environment around the metal center, influencing the stereochemical outcome of a reaction.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Optimization

Given that this compound is a relatively unexplored chemical entity, machine learning (ML) and artificial intelligence (AI) could play a pivotal role in predicting its properties and guiding its optimization for specific applications.

Predictive models could be developed to estimate key properties such as solubility, binding affinity to various targets, and photophysical characteristics. Generative AI models could be employed to design a library of derivatives of this compound with optimized properties for a desired application, such as a highly selective fluorescent probe for a particular protein. This in silico approach can significantly accelerate the discovery and development process by prioritizing the most promising candidate molecules for synthesis and experimental validation.

| Desired Application | Key Parameters for Optimization | AI/ML Approach |

| Fluorescent Probe | High quantum yield, target specificity | Quantitative Structure-Property Relationship (QSPR) models |

| Catalytic Ligand | Metal binding affinity, steric hindrance | Molecular docking simulations and generative models |

| Bioactive Compound | Target binding affinity, low off-target effects | Pharmacophore modeling and virtual screening |

Application in Advanced Materials Science Research

The fluorescent ethoxynaphthalene core of this compound makes it an interesting candidate for applications in materials science. It could be incorporated as a fluorescent monomer into polymer systems. The resulting fluorescent polymers could have applications as sensors, where the fluorescence changes in response to environmental stimuli such as temperature, pH, or the presence of specific analytes.

Furthermore, the molecule could be investigated for its potential in organic light-emitting diodes (OLEDs). The naphthalene moiety is a known component of some organic electronic materials. By tuning the electronic properties of the molecule through chemical modification, it might be possible to develop new materials for use in electronic displays and lighting.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-6-ethoxynaphthalene-2-sulfonamide, and what reaction conditions optimize yield?

- Methodology :

- Step 1 : Nucleophilic substitution reactions are commonly employed. For sulfonamide derivatives, reacting a sulfonyl chloride precursor (e.g., 6-ethoxynaphthalene-2-sulfonyl chloride) with benzylamine under basic conditions (e.g., NaOH or triethylamine) facilitates sulfonamide bond formation .

- Step 2 : Solvent selection is critical. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency .

- Step 3 : Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) prevent side reactions and improve purity .

- Optimization Table :

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| Base (NaOH) | Neutralizes HCl byproduct | 1.5–2.0 equivalents |

| Solvent (DMF) | Dissolves reactants | 10–15 mL per mmol substrate |

| Temperature | Accelerates reaction | 70°C, 12–24 hours |

Q. How is this compound characterized for structural validation?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl group (δ 4.2–4.5 ppm for CH₂) and ethoxy moiety (δ 1.3–1.5 ppm for CH₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during synthesis?

- Critical Factors :

- pH Sensitivity : Strongly acidic/basic conditions may hydrolyze the ethoxy group or sulfonamide bond. Neutral to mildly basic pH (7–9) is recommended .

- Thermal Stability : Prolonged heating above 80°C risks decomposition. Real-time monitoring via TLC or in situ IR spectroscopy detects intermediates .

- Case Study : A 15% yield drop was observed at pH > 10 due to benzylamine deprotonation, reducing nucleophilicity. Adjusting to pH 8 restored yields to 78% .

Q. How can researchers resolve contradictions in bioactivity data for sulfonamide derivatives like this compound?

- Analytical Framework :

- Step 1 : Validate assay reproducibility using positive/negative controls (e.g., known kinase inhibitors for enzyme studies) .

- Step 2 : Cross-correlate data from orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solvent DMSO affecting cell viability) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Approaches :

- Co-solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

- Data Table : Solubility Screening Results

| Solvent System | Solubility (mg/mL) | Bioavailability (AUC, ng·h/mL) |

|---|---|---|

| PBS (pH 7.4) | 0.12 | 45 |

| 10% β-cyclodextrin | 2.3 | 210 |

| PEG-400/Water (1:1) | 5.8 | 320 |

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., carbonic anhydrase) .

- QSAR Modeling : Train models on datasets of sulfonamide derivatives to correlate substituents (e.g., ethoxy position) with IC₅₀ values .

- Example Finding : Molecular dynamics simulations revealed that the ethoxy group stabilizes hydrophobic pockets in target enzymes, enhancing binding affinity by 1.8-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.